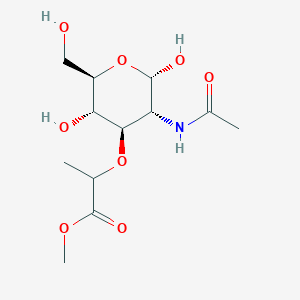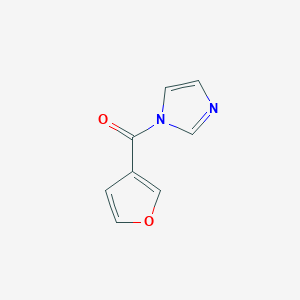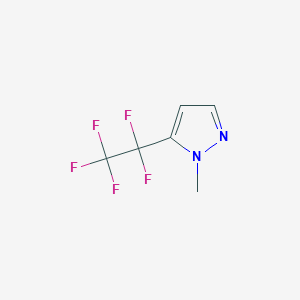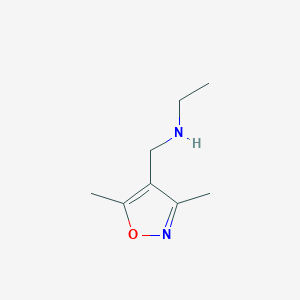
N-((3,5-Dimethylisoxazol-4-yl)methyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-((3,5-Dimethylisoxazol-4-yl)methyl)ethanamine involves several steps. One common method includes the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . This reaction typically occurs under mild basic conditions, such as using sodium bicarbonate at ambient temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-((3,5-Dimethylisoxazol-4-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-((3,5-Dimethylisoxazol-4-yl)methyl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((3,5-Dimethylisoxazol-4-yl)methyl)ethanamine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of bromodomain-containing proteins like BRD4, which play a crucial role in regulating gene expression . By binding to these proteins, the compound can modulate the expression of genes involved in cell proliferation and survival, making it a potential therapeutic agent in cancer treatment .
Comparison with Similar Compounds
N-((3,5-Dimethylisoxazol-4-yl)methyl)ethanamine can be compared to other similar compounds, such as:
3,5-Dimethylisoxazole: This compound shares the isoxazole core but lacks the ethanamine group, resulting in different biological activities.
4-Phenylisoxazole: Another isoxazole derivative with distinct chemical properties and applications.
N-((3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A more complex derivative that has shown potent inhibitory effects on BRD4 and potential anti-cancer activity.
This compound stands out due to its unique combination of the isoxazole and ethanamine groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H14N2O/c1-4-9-5-8-6(2)10-11-7(8)3/h9H,4-5H2,1-3H3 |
InChI Key |
CIDVDFALBKHEFM-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(ON=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


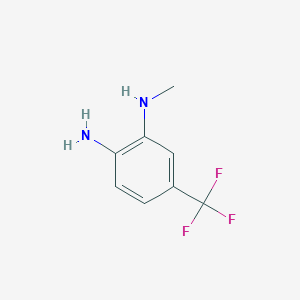
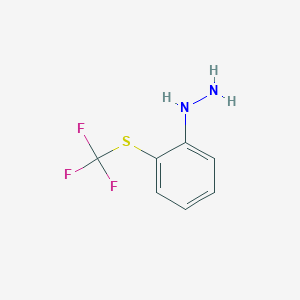
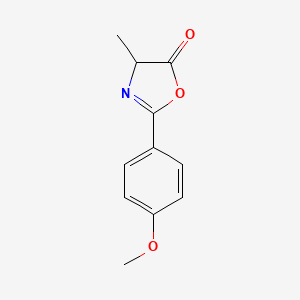

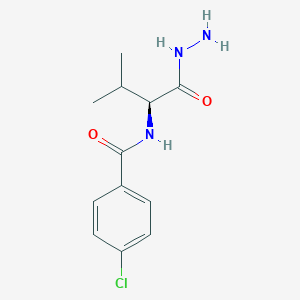
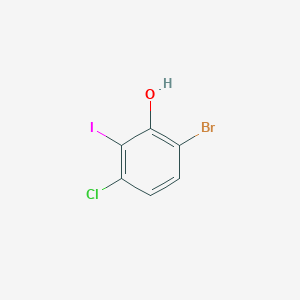
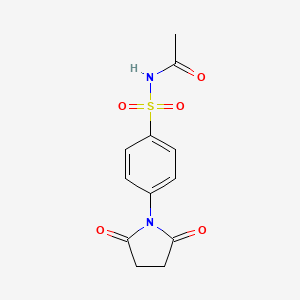
![1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15204626.png)
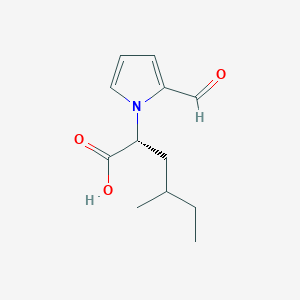
![tert-Butyl 3-[(R)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B15204632.png)
